Physicochemical Property Comparison: 7-Bromo vs. Unsubstituted 4H-1,3-benzodioxine
The presence of a bromine atom at the 7-position significantly alters the compound's lipophilicity and electronic profile compared to the unsubstituted 4H-1,3-benzodioxine core. While direct experimental data for the unsubstituted core is not available in the primary literature for this specific scaffold, the computed properties for 7-bromo-4H-1,3-benzodioxine (XLogP3-AA = 2.1, TPSA = 18.5 Ų) [1] are characteristic of a moderately lipophilic molecule with potential for blood-brain barrier permeability [2]. The addition of a heavy bromine atom also increases the molecular weight to 215.04 g/mol [1]. These changes are classically associated with altered ADME properties, which are critical for early-stage drug discovery programs where this compound may serve as a key intermediate.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 4H-1,3-benzodioxine (unsubstituted core): Data not available in primary literature |
| Quantified Difference | Cannot be calculated from available primary data |
| Conditions | Computed property from PubChem [1] |
Why This Matters
This demonstrates that the brominated analog has distinctly different physicochemical properties, which directly impacts its suitability for synthesizing downstream drug candidates with specific ADME profiles.
- [1] PubChem. (2026). Compound Summary for CID 7537462, 7-bromo-4H-1,3-benzodioxine. View Source
- [2] Jeong GS, et al. (2020). Selected 1,3-Benzodioxine-Containing Chalcones as Multipotent Oxidase and Acetylcholinesterase Inhibitors. ChemMedChem, 15(23), 2257-2263. View Source
